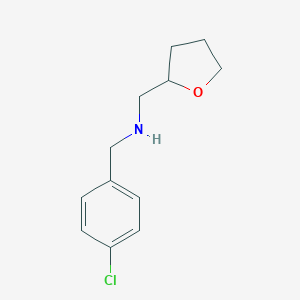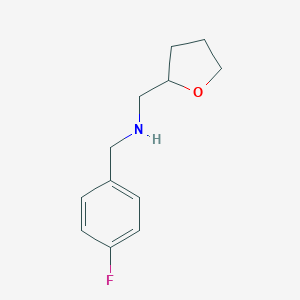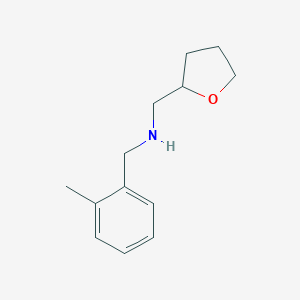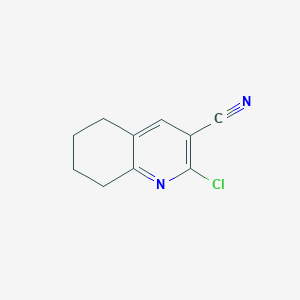
N-(4-anilinophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-anilinophenyl)benzamide, commonly known as ANB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.38 g/mol.
Mécanisme D'action
The mechanism of action of ANB is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. ANB has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. ANB has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
ANB has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, ANB has been shown to have anti-inflammatory and analgesic effects. ANB has also been shown to modulate the activity of ion channels and receptors in the nervous system, suggesting a potential role in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
ANB has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily accessible for research. ANB is also stable under a wide range of conditions, allowing for long-term storage and use in various experiments.
However, ANB also has some limitations. It is relatively insoluble in water, making it difficult to use in aqueous solutions. ANB also has limited solubility in some organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on ANB. One area of interest is the development of ANB-based fluorescent probes for the detection of other metal ions and biomolecules. Another area of research is the optimization of ANB's structure for use as an anticancer agent and neuroprotective agent. Finally, the development of ANB analogs with improved solubility and bioavailability is an area of ongoing research.
Méthodes De Synthèse
The synthesis of ANB involves the reaction of 4-aminobenzamide and 4-bromoacetanilide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at a temperature of 80-100°C. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
ANB has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. ANB has been shown to selectively bind to these metal ions and emit fluorescence, making it a useful tool for environmental monitoring and biomedical imaging.
Another area of research is the use of ANB as a potential anticancer agent. ANB has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. ANB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
5249-49-0 |
|---|---|
Nom du produit |
N-(4-anilinophenyl)benzamide |
Formule moléculaire |
C19H16N2O |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
N-(4-anilinophenyl)benzamide |
InChI |
InChI=1S/C19H16N2O/c22-19(15-7-3-1-4-8-15)21-18-13-11-17(12-14-18)20-16-9-5-2-6-10-16/h1-14,20H,(H,21,22) |
Clé InChI |
GIXMMHJWAHQSSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Solubilité |
1.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















